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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B15620964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-42153605, a positive

allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), and its potential

applications in the study of neuropsychiatric disorders. This document includes a summary of

its mechanism of action, key quantitative data from preclinical studies, and detailed protocols

for relevant in vitro and in vivo experiments.

Introduction to JNJ-42153605
JNJ-42153605 is a potent and selective positive allosteric modulator of the mGlu2 receptor.[1]

[2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to

the endogenous ligand, glutamate.[3] This modulatory action offers a more nuanced approach

to receptor activation compared to direct agonists, potentially reducing the risk of receptor

desensitization and other side effects. The mGlu2 receptor, a G-protein coupled receptor

(GPCR) linked to the Gi alpha subunit, is predominantly expressed in the brain where it

functions as a presynaptic autoreceptor to inhibit glutamate release.[4] This mechanism has

made it a promising target for the treatment of neuropsychiatric conditions characterized by

excessive glutamatergic neurotransmission, such as schizophrenia and anxiety.[5] Preclinical

studies have demonstrated the antipsychotic-like and anxiolytic-like potential of mGlu2 PAMs.

[5]

Mechanism of Action: mGlu2 Receptor Signaling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15620964?utm_src=pdf-interest
https://www.benchchem.com/product/b15620964?utm_src=pdf-body
https://www.benchchem.com/product/b15620964?utm_src=pdf-body
https://www.benchchem.com/product/b15620964?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4728424/
https://www.allgenbio.com/products/m11439
https://pmc.ncbi.nlm.nih.gov/articles/PMC5026223/
https://en.wikipedia.org/wiki/Metabotropic_glutamate_receptor_2
https://pmc.ncbi.nlm.nih.gov/articles/PMC4403101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4403101/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


JNJ-42153605 binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate

binding site. This binding event induces a conformational change in the receptor that increases

the affinity and/or efficacy of glutamate. Upon activation by glutamate, the mGlu2 receptor

couples to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in

the inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release

from the presynaptic terminal.

Presynaptic Terminal

Glutamate

mGlu2 Receptor

Binds

JNJ-42153605
(mGlu2 PAM)

Binds
(Allosteric Site)

Gi/o ProteinActivates Adenylyl
Cyclase

Inhibits ↓ cAMP Voltage-gated
Ca²⁺ Channel

Modulates Glutamate
Vesicle

Inhibits Fusion ↓ Glutamate Release

Click to download full resolution via product page

Caption: mGlu2 Receptor Signaling Pathway.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-
42153605.

Table 1: In Vitro Activity of JNJ-42153605
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Parameter Cell Line Value Reference

EC₅₀ (mGlu2 PAM

activity)

CHO cells expressing

human mGlu2
17 nM [6]

Selectivity
Other mGlu receptor

subtypes

>50-fold vs mGluR2

(up to 30 µM)
[2]

Selectivity
CEREP panel of

receptors

>100-fold for mGlu2

receptor
[2]

Table 2: In Vivo Efficacy of JNJ-42153605 in Rodent Models of Neuropsychiatric Disorders

Model Species Endpoint
Dose
(Route)

Effect Reference

Phencyclidine

(PCP)-

induced

Hyperlocomot

ion

Mouse

Reversal of

hyperlocomot

ion

ED₅₀ = 5.4

mg/kg (s.c.)

Dose-

dependently

and

significantly

attenuated

PCP-induced

hyperlocomot

ion

[7][8]

REM Sleep

Inhibition
Rat

Inhibition of

REM sleep
3 mg/kg (p.o.)

Inhibited

mGlu2-

mediated

REM sleep

[6]

Conditioned

Avoidance

Behavior

Rat

Inhibition of

avoidance

and escape

behavior

Not specified

Inhibited

avoidance

and blocked

escape

behavior

[9]
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The following are generalized protocols for key experiments used to characterize JNJ-
42153605. These should be adapted and optimized for specific laboratory conditions.

In Vitro Protocol: [³⁵S]GTPγS Binding Assay for mGlu2
PAM Activity
This assay measures the potentiation of GTPγS binding to cell membranes expressing the

mGlu2 receptor in the presence of an agonist (glutamate) and the PAM (JNJ-42153605).

Materials:

Cell membranes from CHO or HEK293 cells stably expressing the human mGlu2 receptor.

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

GDP.

Glutamate.

JNJ-42153605.

Scintillation cocktail.

96-well filter plates.

Cell harvester.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the

membranes. Resuspend the membrane pellet in assay buffer.

Assay Setup: In a 96-well plate, add in the following order:
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Assay buffer.

A fixed, sub-maximal concentration of glutamate (e.g., EC₂₀ concentration).

Varying concentrations of JNJ-42153605.

Cell membranes (10-20 µg protein per well).

GDP (10 µM final concentration).

Initiation of Reaction: Add [³⁵S]GTPγS (0.1-0.5 nM final concentration) to each well to start

the reaction.

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

Termination and Filtration: Terminate the assay by rapid filtration through the filter plates

using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH

7.4).

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count

the radioactivity using a scintillation counter.

Data Analysis: Determine the EC₅₀ value of JNJ-42153605 by fitting the data to a sigmoidal

dose-response curve using appropriate software.
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Caption: [³⁵S]GTPγS Binding Assay Workflow.
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In Vivo Protocol: Phencyclidine (PCP)-Induced
Hyperlocomotion in Mice
This model assesses the potential antipsychotic activity of a compound by its ability to reverse

the hyperlocomotor effects of the NMDA receptor antagonist, PCP.

Materials:

Male C57BL/6 mice (8-10 weeks old).

Phencyclidine (PCP).

JNJ-42153605.

Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin).

Open-field activity chambers equipped with infrared beams.

Procedure:

Acclimation: Acclimate mice to the testing room for at least 60 minutes before the

experiment.

Habituation: Place individual mice in the open-field chambers and allow them to habituate for

30-60 minutes.

Drug Administration:

Administer JNJ-42153605 or vehicle via the desired route (e.g., subcutaneous, s.c.).

After a pre-determined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3

mg/kg, s.c.).

Locomotor Activity Recording: Immediately after PCP administration, place the mice back

into the activity chambers and record locomotor activity (e.g., distance traveled, beam

breaks) for 60-90 minutes.
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Data Analysis: Analyze the total locomotor activity during the recording period. Compare the

activity of the JNJ-42153605-treated group to the vehicle-treated group to determine the

reversal of PCP-induced hyperlocomotion. Calculate the ED₅₀ value.

Acclimate and habituate mice
in open-field chambers

Administer JNJ-42153605 or vehicle

Administer PCP after pretreatment time

Record locomotor activity
for 60-90 minutes

Analyze data and calculate ED₅₀

Click to download full resolution via product page

Caption: PCP-Induced Hyperlocomotion Workflow.

In Vivo Protocol: Conditioned Avoidance Response
(CAR) in Rats
The CAR test is a classical behavioral paradigm used to predict the antipsychotic efficacy of

drugs.

Materials:

Male Sprague-Dawley or Wistar rats.
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Shuttle box with two compartments, a grid floor for delivering footshocks, and a visual or

auditory conditioned stimulus (CS).

JNJ-42153605.

Vehicle.

Procedure:

Training (Acquisition):

Place a rat in one compartment of the shuttle box.

Present the CS (e.g., a light or tone) for a fixed duration (e.g., 10 seconds).

If the rat moves to the other compartment during the CS presentation, the trial is recorded

as an "avoidance response," and the CS is terminated.

If the rat fails to move, an unconditioned stimulus (US; a mild footshock, e.g., 0.5 mA) is

delivered through the grid floor for a short duration (e.g., 5 seconds) or until the rat

escapes to the other compartment (an "escape response").

Repeat for a set number of trials (e.g., 30 trials) with an inter-trial interval.

Train rats daily until a stable baseline of avoidance responding is achieved (e.g., >80%

avoidance).

Testing:

Once stable performance is achieved, administer JNJ-42153605 or vehicle at a specified

time before the test session.

Conduct a test session identical to the training sessions.

Record the number of avoidance and escape responses.

Data Analysis: A selective suppression of conditioned avoidance responses without a

significant effect on escape responses is indicative of antipsychotic-like activity.
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Caption: Conditioned Avoidance Response Workflow.

Clinical Studies
To date, no clinical trials specifically investigating JNJ-42153605 in patients with

neuropsychiatric disorders have been publicly registered. The related mGlu2 PAM, JNJ-

40411813, has been evaluated in early-phase clinical trials for schizophrenia.

Conclusion
JNJ-42153605 is a valuable research tool for investigating the role of the mGlu2 receptor in the

pathophysiology of neuropsychiatric disorders. Its potency and selectivity make it a suitable

compound for both in vitro and in vivo studies aimed at exploring the therapeutic potential of

mGlu2 positive allosteric modulation. The protocols provided herein offer a foundation for

researchers to further elucidate the pharmacological profile of JNJ-42153605 and its potential

as a novel therapeutic agent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15620964?utm_src=pdf-body-img
https://www.benchchem.com/product/b15620964?utm_src=pdf-body
https://www.benchchem.com/product/b15620964?utm_src=pdf-body
https://www.benchchem.com/product/b15620964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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